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Compound of Interest

Compound Name: GTx-027

{ Get Quote

Cat. No.: B15541534

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of the selective androgen receptor modulator (SARM) GTx-027,
detailing its chemical structure, physicochemical properties, mechanism of action, and relevant
experimental protocols.

Chemical Structure and Properties

GTx-027, also known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-
methylpropanamide, is a nonsteroidal SARM.[1] It is structurally analogous to enobosarm
(GTx-024).[1]

Chemical Identifiers

Identifier Value

(2S)-N-(3-chloro-4-cyanophenyl)-3-(4-

IUPAC Name cyanophenoxy)-2-hydroxy-2-
methylpropanamide[1]
CAS Number 928122-40-1[1]

Molecular Formula

C18H14CIN3O3[1]

Molar Mass

355.78 g/mol [1]

SMILES

C--INVALID-LINK--
(C(=0)NC2=CC(=C(C=C2)C#N)CI)O[1]
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Physicochemical Properties

Property Value

Physical State Solid

Soluble in DMSO, PEG300, and Corn OQil.[2] A
common vehicle for oral administration is a
solution of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% Saline.[2]

Solubility

Mechanism of Action and Biological Activity

GTx-027 is a selective modulator of the androgen receptor (AR), exhibiting both agonistic
(androgenic) and antagonistic (antiandrogenic) effects in a tissue-specific manner.[1] Its
primary mechanism involves binding to the AR and subsequently modulating the transcription
of target genes.

Quantitative Biological Data

Parameter Value Cell Line/Model
AR Transactivation ECso 1.8 nM[2][3] HEK-293 cells[3]
N-C Interaction ECso 149.8 nM[3] HEK-293 cells[3]

Signaling Pathway

GTx-027 exerts its effects by modulating the androgen receptor signaling pathway. Upon
binding to the AR in the cytoplasm, GTx-027 induces a conformational change, leading to the
dissociation of heat shock proteins. The activated AR-GTx-027 complex then translocates to
the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding
event recruits co-regulators and modulates the transcription of target genes involved in various
cellular processes.
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Experimental Protocols
Synthesis of GTx-027

While a detailed, step-by-step synthesis protocol for GTx-027 is not publicly available, the
synthesis of analogous nonsteroidal SARMs typically involves a multi-step process. For a
similar compound, SARM 2f, the synthesis involved a six-step reaction starting from
commercially available reagents, including steps like methylation, epoxidation, epoxide
opening, and a final coupling reaction.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of synthesized
GTx-027.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to elucidate the chemical structure of the compound.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
molecular weight and elemental composition.

o High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity
of the final compound.

In Vitro Assays
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This assay determines the affinity of GTx-027 for the androgen receptor. Acommon method is
a competitive binding assay using a radiolabeled androgen, such as [3H]-dihydrotestosterone
(DHT), and a source of AR, like rat prostate cytosol or a recombinant AR protein.[4][5] The
assay measures the ability of GTx-027 to displace the radiolabeled ligand from the receptor.

This assay measures the functional activity of GTx-027 as an AR agonist or antagonist. HEK-
293 cells are co-transfected with a human AR expression vector and a reporter plasmid
containing a luciferase gene under the control of an androgen-responsive promoter.[3] The
cells are then treated with varying concentrations of GTx-027, and the resulting luciferase
activity is measured to determine the ECso.[3]
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In Vitro Evaluation Workflow for GTx-027

In Vivo Models

To evaluate the anti-tumor efficacy of GTx-027, a xenograft model using androgen receptor-
expressing breast cancer cells (e.g., MDA-MB-231-AR) is employed.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19833195/
https://ntp.niehs.nih.gov/sites/default/files/2024-04/uv_ar_binding_r_redacted_disclaimer.pdf
https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://www.researchgate.net/figure/SARMs-increase-AR-transactivation-without-increasing-N-C-interaction-A-Structures-of_fig1_308738342
https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://www.researchgate.net/figure/SARMs-increase-AR-transactivation-without-increasing-N-C-interaction-A-Structures-of_fig1_308738342
https://www.benchchem.com/product/b15541534?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://www.benchchem.com/product/b15541534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Cell Culture: MDA-MB-231-AR cells are cultured in appropriate media.

e Implantation: A suspension of cells (e.g., 5 million cells per mouse) is mixed with Matrigel
and implanted subcutaneously into the flank of female immunodeficient mice (e.g., hude
mice).[6]

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm3).[6]

o Treatment: Mice are randomized into treatment and vehicle control groups. GTx-027 is
administered orally at a specified dose (e.g., 30 mg/kg/day).[6]

e Monitoring: Tumor volume and body weight are measured regularly (e.g., three times a
week).[6]

» Endpoint: After a predetermined period (e.g., 5 weeks), mice are euthanized, and tumors are
excised, weighed, and processed for further analysis (e.g., histology, gene expression).[6]

The anabolic effects of GTx-027 on pelvic floor muscles are assessed in an ovariectomized
(OVX) mouse model, which mimics post-menopausal SUI.

e Ovariectomy: Female mice (e.g., C57BL/6) undergo bilateral ovariectomy to induce muscle
atrophy.[2]

o Treatment: After a recovery period, mice are treated with GTx-027 (e.g., 0.5-5 mg/kg, orally)
or vehicle for a specified duration (e.g., 28 days).[2]

» Endpoint: At the end of the treatment period, mice are euthanized, and the pelvic floor
muscles are dissected and weighed.[2]
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In Vivo Efficacy Testing Workflow for GTx-027

Conclusion

GTx-027 is a potent and selective androgen receptor modulator with demonstrated preclinical
efficacy in models of breast cancer and stress urinary incontinence. This technical guide
provides a foundational understanding of its chemical and biological properties, along with an
overview of key experimental methodologies for its study. Further research is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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